Eliglustat tartrate

説明

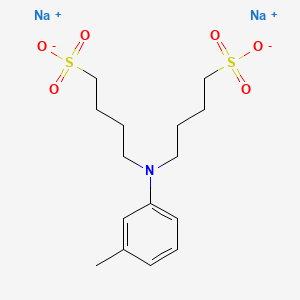

エリグルスタット酒石酸塩は、セルデルガというブランド名で販売されている、ゴーシェ病タイプ1の治療に使用される薬剤です。この化合物はミシガン大学で発見され、ジェンザイム社によって開発されました。2014年8月にFDAによって承認されました。 エリグルスタット酒石酸塩はグルコシルセラミドシンターゼ阻害剤として機能し、ゴーシェ病患者のグルコシルセラミドの蓄積を減らします .

準備方法

エリグルスタット酒石酸塩の調製には、いくつかの合成経路と反応条件が含まれます。一つの方法は、アミノエタノールを水酸化ナトリウム水溶液と反応させ、続いてパルミチン酸N-ヒドロキシスクシンイミドエステルとカップリングさせてエリグルスタットの遊離塩基を生成することです。 次に、L-酒石酸と反応させて酒石酸塩に変換します . 別の方法は、エリグルスタットジ-p-トルオイル-D-酒石酸塩を適切な塩基と溶媒の存在下で反応させて遊離塩基を生成し、その後酒石酸塩に変換することです .

化学反応の分析

エリグルスタット酒石酸塩は、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、水酸化ナトリウム、パルミチン酸N-ヒドロキシスクシンイミドエステル、L-酒石酸などがあります。 これらの反応から生成される主な生成物には、エリグルスタットの遊離塩基とその酒石酸塩が含まれます .

科学研究における用途

エリグルスタット酒石酸塩は、科学研究において幅広い用途があります。医学では、主にゴーシェ病タイプ1の治療に使用されます。 グルコシルセラミドシンターゼを阻害することで、基質還元療法として作用し、患者のグルコシルセラミドの蓄積を減らします . 化学において、エリグルスタット酒石酸塩は、グルコシルセラミドシンターゼ阻害剤を研究するためのモデル化合物として使用されます。 生物学では、グルコシルセラミドの蓄積が細胞機能に与える影響を研究するために使用されます .

科学的研究の応用

Eliglustat Tartrate has a wide range of scientific research applications. In medicine, it is primarily used for the treatment of Gaucher disease type 1. It acts as a substrate reduction therapy by inhibiting glucosylceramide synthase, thereby reducing the accumulation of glucosylceramide in patients . In chemistry, this compound is used as a model compound for studying glucosylceramide synthase inhibitors. In biology, it is used to study the effects of glucosylceramide accumulation on cellular functions .

作用機序

エリグルスタット酒石酸塩は、グルコシルセラミドの合成を担う酵素であるグルコシルセラミドシンターゼを選択的に阻害することで効果を発揮します。この酵素を阻害することにより、エリグルスタット酒石酸塩はグルコシルセラミドの合成速度を低下させ、ゴーシェ病タイプ1患者のグルコシルセラミドの蓄積を防ぎます。 グルコシルセラミドのレベルの低下は、病気の臨床症状を軽減します .

類似化合物との比較

エリグルスタット酒石酸塩は、その高い選択性と効力により、グルコシルセラミドシンターゼ阻害剤の中でもユニークな存在です。類似の化合物には、ミグルスタットやイミグルセラースなどがあり、これらもゴーシェ病の治療に使用されます。 エリグルスタット酒石酸塩は、これらの他の治療法と比較して、経口投与が可能で、安全性プロファイルが良好であるという利点があります .

特性

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBARPMUNHKBIQ-VTHUDJRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239166 | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928659-70-5 | |

| Record name | Eliglustat tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B597483.png)

![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)